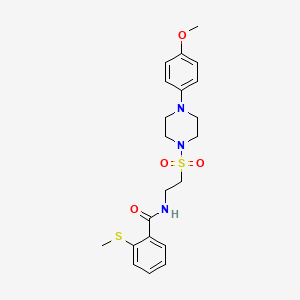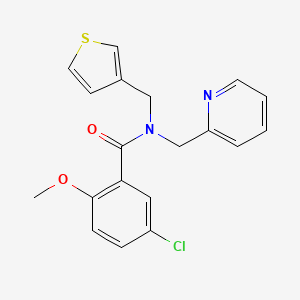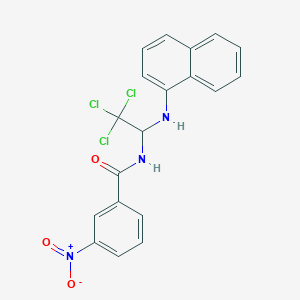![molecular formula C12H6S3 B2965705 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene CAS No. 29150-63-8](/img/structure/B2965705.png)
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is a chemical compound with the CAS Number: 29150-63-8 . It has a molecular weight of 249.4 and its IUPAC name is 4,7-dihydro-1H-1lambda3,4lambda3,7lambda3-benzo [1,2-b:3,4-b’:5,6-b’']trithiophene .
Synthesis Analysis
Two novel A–D–A small molecules D1 and D2, containing benzo [1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two thiophenes or three thiophenes as conjugated π-bridges, were designed and synthesized .Molecular Structure Analysis
The InChI Code of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is 1S/C12H9S3/c1-4-13-10-7 (1)11-9 (2-5-14-11)12-8 (10)3-6-15-12/h1-6,13-15H .Chemical Reactions Analysis
Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene has been used in the synthesis of organic photovoltaics . The effects of the conjugated π-bridges on the photophysical, electrochemical and photovoltaic properties as well as the aggregation structure, were fully investigated .Aplicaciones Científicas De Investigación
Organic Photovoltaics
Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is used in the design and synthesis of small molecules for effective organic photovoltaics . These molecules, such as D1 and D2, contain benzo[1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two or three thiophenes as conjugated π-bridges . They show strong packing capability, deeper HOMO energy levels, higher hole mobility, and more appropriate microphase separation with the fullerene derivative [6,6]-phenyl-C61-butyric acid methyl ester (PC61BM), leading to better photovoltaic performance .
Conjugated Microporous Polymers
Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is used in the construction of conjugated microporous polymers (CMPs) . These CMPs, such as BTT-CMP1, BTT-CMP2, and BTT-CMP3, possess permanent porosity with a large specific surface area and excellent stability . By changing the linker between benzotrithiophene units, the bandgaps, energy levels, and photoelectric performances of BTT-CMPs can be modulated . These CMPs offer a green and sustainable alternative to classical metal-based photosensitizers .
Photocatalysts
The bandgap engineering in benzotrithiophene-based conjugated microporous polymers provides a strategy for screening metal-free heterogeneous photocatalysts . For instance, BTT-CMP2 displayed the best catalytic activity for visible-light-induced synthesis of benzimidazoles among the three CMP materials . As a metal-free photocatalyst, BTT-CMP2 also showed extensive substrate applicability and outstanding recyclability .
Propiedades
IUPAC Name |
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAJSCNXULKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=C(C=CS3)C4=C2C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
ANone: BTT boasts a unique planar structure with C3h symmetry. This essentially means it has three symmetrical “arms” radiating from a central benzene ring. Each arm comprises a thiophene ring fused to the benzene core, with another thiophene ring flanking it. Its molecular formula is C12H6S3.
A: Researchers have extensively characterized BTT using various spectroscopic techniques. UV-Vis spectroscopy reveals strong absorption in the UV-Vis region, indicating its potential for light absorption and related applications. Cyclic voltammetry studies have provided valuable insights into its electrochemical properties, revealing its potential as both a p-type and n-type semiconductor [, ].
A: Yes, BTT-based conjugated microporous polymers (CMPs) have shown promise as heterogeneous photocatalysts for organic reactions []. These metal-free materials demonstrated impressive activity in the visible-light-induced synthesis of benzimidazoles, highlighting their potential in sustainable and green chemistry [].
A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of BTT and its derivatives []. These calculations provide insights into frontier molecular orbitals, bandgaps, and reorganization energies, contributing to the rational design of BTT-based materials with tailored optoelectronic properties.
A: Research demonstrates that even minor modifications to BTT significantly influence its properties. For instance, incorporating thiophene units between the BTT core and electron-deficient benzothiadiazole (BTD) units in star-shaped molecules significantly impacted energy levels, leading to improved photovoltaic performance []. Similarly, introducing ethyl groups into 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b''] trithiophene (TPBTT) resulted in a significant increase in spontaneous orientation polarization (SOP) in thin films []. These findings underscore the importance of meticulous structural design in tailoring BTT-based materials for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)


![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2965628.png)
![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)
![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)



![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)